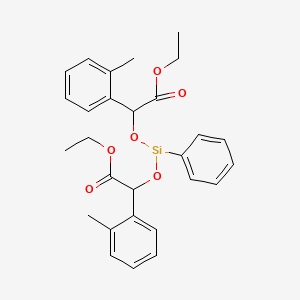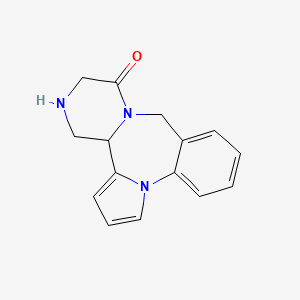
12,13,14,14a-Tetrahydro-11-oxo-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12,13,14,14a-Tetrahydro-11-oxo-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of pyrazino-pyrrolo-benzodiazepines, which are characterized by their fused ring systems and diverse biological activities.
Métodos De Preparación
The synthesis of 12,13,14,14a-Tetrahydro-11-oxo-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine involves multiple steps, typically starting with the preparation of the core benzodiazepine structure. This is followed by the introduction of the pyrazino and pyrrolo moieties through a series of cyclization and functionalization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to achieve scalability and cost-effectiveness.
Análisis De Reacciones Químicas
12,13,14,14a-Tetrahydro-11-oxo-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be employed to convert ketones or other functional groups into alcohols or hydrocarbons, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents include halogens, acids, and bases.
Cyclization: The formation of additional ring structures through intramolecular reactions, often facilitated by heat or catalysts.
Aplicaciones Científicas De Investigación
12,13,14,14a-Tetrahydro-11-oxo-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is used in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 12,13,14,14a-Tetrahydro-11-oxo-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Compared to other pyrazino-pyrrolo-benzodiazepines, 12,13,14,14a-Tetrahydro-11-oxo-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine stands out due to its specific ring structure and functional groups, which confer unique reactivity and biological activity. Similar compounds include:
- 13-Methyl-12,13,14,14a-tetrahydro-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one
- 12,13,14,14a-Tetrahydro-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one
These compounds share a similar core structure but differ in their substituents and specific functional groups, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
122485-03-4 |
|---|---|
Fórmula molecular |
C15H15N3O |
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
2,9,12-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,14,16-pentaen-11-one |
InChI |
InChI=1S/C15H15N3O/c19-15-9-16-8-14-13-6-3-7-17(13)12-5-2-1-4-11(12)10-18(14)15/h1-7,14,16H,8-10H2 |
Clave InChI |
GDFWHFWPYLFNOD-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3=CC=CN3C4=CC=CC=C4CN2C(=O)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


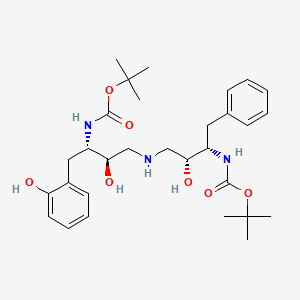
![[4-[4-[(4-methylphenyl)methoxycarbonyl]phenyl]phenyl] 4-[(diaminomethylideneamino)methyl]benzoate](/img/structure/B12780129.png)
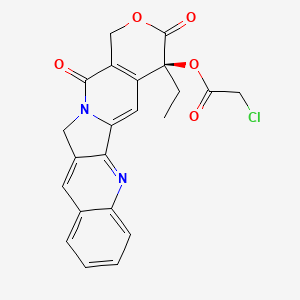
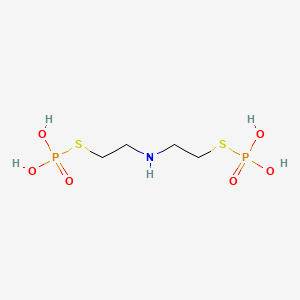
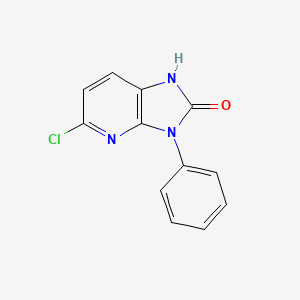
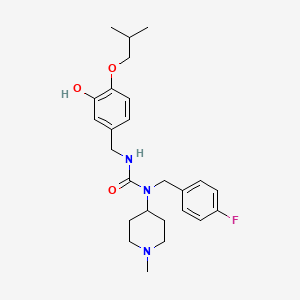

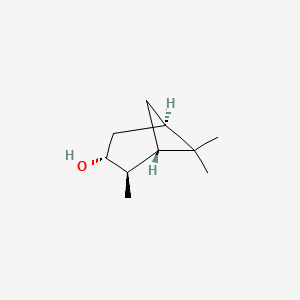
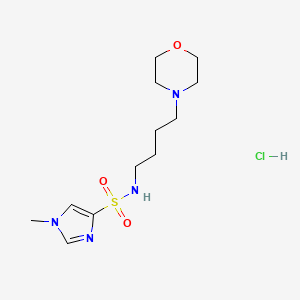
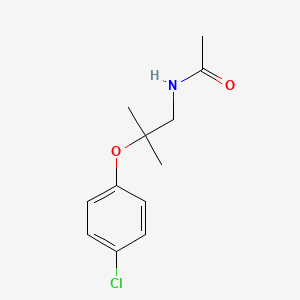
![1H-Azepine-1-carboxamide, N,N',N''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(methyl-3,1-phenylene)]tris[hexahydro-2-oxo-](/img/structure/B12780188.png)


